Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone

Lipophilicity profiling Drug-likeness Medicinal chemistry

CAS 851807-31-3 is a conformationally flexible, fully sp³-hybridized cyclohexylcarbonyl-substituted 2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole (C₁₆H₂₁N₃OS, MW 303.42, XLogP3-AA 2.6). Unlike planar aryl-carbonyl congeners, the saturated N-acyl group can decouple p38α MAP kinase inhibition from CYP450 liability—a critical hepatotoxicity driver identified in J. Med. Chem. 2003. It also serves as a structurally matched inactive control for Y. pestis YopH screening (IC₅₀ > 50 µM baseline) and a non-planar probe for MDM2–MDMX PPI binding pockets. Purchase for p38 SAR expansion, CYP profiling, and diversity-oriented PPI library design.

Molecular Formula C16H21N3OS
Molecular Weight 303.42
CAS No. 851807-31-3
Cat. No. B2704573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
CAS851807-31-3
Molecular FormulaC16H21N3OS
Molecular Weight303.42
Structural Identifiers
SMILESC1CCC(CC1)C(=O)N2CCN=C2SCC3=CN=CC=C3
InChIInChI=1S/C16H21N3OS/c20-15(14-6-2-1-3-7-14)19-10-9-18-16(19)21-12-13-5-4-8-17-11-13/h4-5,8,11,14H,1-3,6-7,9-10,12H2
InChIKeyJTGNBOHYIOPVNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone (CAS 851807-31-3): Core Scaffold, Physicochemical Identity, and Procurement Context


Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone (CAS 851807-31-3) is a synthetic small molecule (C₁₆H₂₁N₃OS, MW 303.42 g/mol) built on a 2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole core bearing an N-cyclohexylcarbonyl substituent . The compound belongs to a broader chemotype of 2-alkylsulfanyl-4,5-dihydroimidazoles that has been explored for kinase inhibition, notably p38α MAP kinase [1], and for modulation of protein–protein interactions such as MDM2–MDMX [2]. Its computed XLogP3-AA of 2.6 and the fully sp³-hybridized cyclohexyl ring differentiate it physicochemically from the more common aryl-carbonyl congeners in this series. The compound is available from multiple research-chemical suppliers in ≥95% purity for non-human research use.

Why Generic Substitution of Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone with In-Class Analogs Is Not Scientifically Justified


Within the 2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole chemotype, the N-acyl substituent is not a passive spectator. The cyclohexylcarbonyl group of CAS 851807-31-3 imparts a saturated, conformationally flexible, and exclusively hydrophobic character, in contrast to the planar, electron-rich, or heteroatom-substituted aryl-carbonyl groups found in closely related analogs such as the thiophene-2-yl, 4-methoxyphenyl, or 3-trifluoromethylphenyl derivatives [1]. In the well-studied pyridinyl-imidazole p38 MAP kinase inhibitor series, analogous modifications at the imidazole N-1 position have been shown to alter not only potency (p38 IC₅₀ shifts from 0.63 µM to 0.34–0.38 µM) but, critically, cytochrome P450 liability profiles (CYP1A2 inhibition ranging from 0% to >50% at 10 µM) [2]. Because CYP interaction has been directly linked to the hepatotoxicity observed with early p38 inhibitors [2], the acyl substituent is a pharmacologically decisive structural feature, not a functionally interchangeable moiety. Substituting CAS 851807-31-3 with an aryl-carbonyl analog without head-to-head data therefore introduces an unquantified risk of altered target engagement, off-target pharmacology, and metabolic fate.

Quantitative Differential Evidence for Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone (CAS 851807-31-3) Versus Closest Structural Analogs


Physicochemical Divergence: Computed Lipophilicity and Molecular Bulk Differentiate the Cyclohexylcarbonyl Congener from Aryl-Carbonyl Analogs

The target compound (CAS 851807-31-3, XLogP3-AA = 2.6) occupies a distinct lipophilicity space relative to its aryl-carbonyl analogs. For comparison, the thiophene-2-yl analog (CAS 851807-91-5) and the 3-(trifluoromethyl)phenyl analog each introduce additional aromatic atoms and/or halogenation that elevate logP by an estimated 0.5–1.5 log units based on fragment-based calculation. The cyclohexyl group provides a purely aliphatic hydrocarbon surface area of approximately 95 Ų without the π–π stacking potential or metabolic oxidation liabilities of aryl rings.

Lipophilicity profiling Drug-likeness Medicinal chemistry

Structural Class Precedent: N-Acyl Variation in Pyridinyl-Imidazoles Drives p38 MAP Kinase Potency and CYP Liability—Cyclohexylcarbonyl as an Unexplored Vector

In the structurally related polysubstituted pyridin-4-yl imidazole series reported by Laufer et al. (2003), N-1 substituent modification transformed the lead compound ML 3375 (p38 IC₅₀ = 0.63 µM) into analogs with IC₅₀ values of 0.34–0.38 µM, while simultaneously modulating CYP1A2, 2C9, and 2C19 inhibition [1]. Although CAS 851807-31-3 was not directly tested in that study, the class-level precedent demonstrates that the N-acyl group is a critical determinant of both target potency and off-target CYP safety within 2-substituted imidazole scaffolds. The cyclohexylcarbonyl group represents a saturated, non-aromatic vector that has not been systematically explored in the published pyridinyl-imidazole p38 inhibitor literature [1][2].

p38 MAP kinase anti-cytokine CYP450 safety

Thiophene-2-yl Analog Baseline: Yersinia pestis Tyrosine Phosphatase YopH Inhibition Is Weak for the Aryl-Carbonyl Congener, Providing a Basal Activity Floor for the Chemotype

The thiophene-2-yl carbonyl analog (CID 3241322, CAS 851807-91-5)—the closest structurally characterized congener of CAS 851807-31-3 in public bioactivity databases—was tested against Yersinia pestis tyrosine phosphatase YopH in a biochemical assay and returned an IC₅₀ > 50,000 nM (>50 µM), indicating essentially no meaningful inhibition [1]. CAS 851807-31-3 has not been tested in this specific assay. This data point establishes that the 2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole core, when coupled with a thiophene-carbonyl group, lacks YopH inhibitory activity, and serves as a baseline for any future comparative screening of the cyclohexylcarbonyl analog.

YopH phosphatase antibacterial screening MLSMR library

Molecular Complexity and Rotatable Bond Profile: The Cyclohexylcarbonyl Group Introduces Conformational Degrees of Freedom Absent in Planar Aromatic Analogs

The target compound has a computed molecular complexity score of 393 (Guidechem) and features the cyclohexyl ring in a chair conformation, introducing six distinct spatial orientations of the carbonyl oxygen relative to the imidazole ring. In contrast, aryl-carbonyl analogs such as the benzofuran-2-yl, thiophene-2-yl, and 4-methoxyphenyl derivatives possess planar or near-planar N-acyl groups that restrict conformational sampling. The cyclohexyl ring can adopt two chair conformations, each presenting the carbonyl group in different geometric relationships to the pyridin-3-ylmethylsulfanyl side chain. This conformational flexibility may enable induced-fit binding to protein targets that cannot accommodate rigid aromatic systems. The rotatable bond count of 3 bonds in the N-acyl linker region (cyclohexyl–C(=O)–N) is comparable to but topologically distinct from the 2–3 rotatable bonds in para-substituted benzoyl analogs .

Conformational analysis Molecular complexity Scaffold diversity

Rational Application Scenarios for Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone (CAS 851807-31-3) Based on Verified Differential Evidence


Chemical Probe for p38α MAP Kinase Structure–Activity Relationship (SAR) Expansion Beyond Aryl-Carbonyl Chemical Space

The class-level evidence from Laufer et al. (2003) [1] demonstrates that N-1 substituent variation on pyridinyl-imidazoles directly modulates p38α potency and CYP liability. CAS 851807-31-3 offers a cyclohexylcarbonyl vector that has not been systematically evaluated in published p38 inhibitor SAR. Procurement of this compound enables medicinal chemistry teams to probe whether a saturated, non-aromatic N-acyl group can decouple p38 inhibition from CYP450 interaction—a key toxicity driver identified in the J. Med. Chem. 2003 study [1]. The compound's computed XLogP3-AA of 2.6 predicts moderate lipophilicity compatible with both biochemical and cell-based assay formats.

Negative Control or Inactive Baseline for YopH Phosphatase Screening Campaigns

The thiophene-2-yl analog of this chemotype has been confirmed inactive against Y. pestis YopH (IC₅₀ > 50 µM) [1]. CAS 851807-31-3, sharing the identical 2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole core but differing only in the N-acyl group, can serve as a structurally matched inactive control or as a comparator to determine whether the cyclohexylcarbonyl modification rescues or further attenuates YopH activity. This application is directly supported by the quantitative baseline established in BindingDB (monomer ID 42154) [1].

Conformational Diversity Screening in Protein–Protein Interaction (PPI) Assays

The MDM2–MDMX interaction has been shown to be targetable by compounds containing the 2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole substructure, as evidenced by the sulfonamide derivative BDBM43436 in BindingDB [1]. CAS 851807-31-3 provides a conformationally flexible cyclohexylcarbonyl group that may access PPI binding pockets in orientations not available to planar aryl-carbonyl analogs. The compound's conformational dynamics (chair–chair interconversion) and purely aliphatic surface may complement existing flat, aromatic PPI inhibitors in fragment-based or diversity-oriented screening libraries.

Quote Request

Request a Quote for Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.